molecular formula C24H27NO2 B12709607 1-alpha-H,5-alpha-H-Tropan-2-beta-ol, 10,11-dihydro-5H-dibenzo(a,d)cycloheptene-5-carboxylate (ester), (-)- CAS No. 87421-60-1

1-alpha-H,5-alpha-H-Tropan-2-beta-ol, 10,11-dihydro-5H-dibenzo(a,d)cycloheptene-5-carboxylate (ester), (-)-

Cat. No.: B12709607
CAS No.: 87421-60-1
M. Wt: 361.5 g/mol
InChI Key: SJHRBTYUWMPDTL-IPKCRJEZSA-N
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Description

1-alpha-H,5-alpha-H-Tropan-2-beta-ol, 10,11-dihydro-5H-dibenzo(a,d)cycloheptene-5-carboxylate (ester), (-)- is a complex organic compound with a molecular formula of C24H27NO2 This compound is known for its unique structure, which combines elements of tropane and dibenzocycloheptene

Preparation Methods

The synthesis of 1-alpha-H,5-alpha-H-Tropan-2-beta-ol, 10,11-dihydro-5H-dibenzo(a,d)cycloheptene-5-carboxylate (ester), (-)- involves multiple steps, typically starting with the preparation of the tropane and dibenzocycloheptene intermediates. The reaction conditions often require specific reagents and catalysts to ensure the correct stereochemistry and yield. Industrial production methods may involve optimizing these synthetic routes to achieve higher efficiency and scalability.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-alpha-H,5-alpha-H-Tropan-2-beta-ol, 10,11-dihydro-5H-dibenzo(a,d)cycloheptene-5-carboxylate (ester), (-)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the context of its use, such as in medicinal or biological research.

Comparison with Similar Compounds

Similar compounds to 1-alpha-H,5-alpha-H-Tropan-2-beta-ol, 10,11-dihydro-5H-dibenzo(a,d)cycloheptene-5-carboxylate (ester), (-)- include other tropane derivatives and dibenzocycloheptene esters. These compounds share structural similarities but may differ in their specific functional groups or stereochemistry, leading to unique properties and applications. Some examples include:

  • Tropane alkaloids like atropine and scopolamine.
  • Dibenzocycloheptene derivatives used in pharmaceuticals.

Properties

CAS No.

87421-60-1

Molecular Formula

C24H27NO2

Molecular Weight

361.5 g/mol

IUPAC Name

[(1R,2R)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl] tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene-2-carboxylate

InChI

InChI=1S/C24H27NO2/c1-25-18-12-14-21(25)22(15-13-18)27-24(26)23-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)23/h2-9,18,21-23H,10-15H2,1H3/t18?,21-,22-/m1/s1

InChI Key

SJHRBTYUWMPDTL-IPKCRJEZSA-N

Isomeric SMILES

CN1[C@@H]2CCC1CC[C@H]2OC(=O)C3C4=CC=CC=C4CCC5=CC=CC=C35

Canonical SMILES

CN1C2CCC1C(CC2)OC(=O)C3C4=CC=CC=C4CCC5=CC=CC=C35

Origin of Product

United States

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